3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane
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Overview
Description
3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane is a complex organic compound belonging to the bicyclo[3.3.1]nonane family. This compound is characterized by its unique bicyclic structure, which includes four nitrogen atoms and two toluene-4-sulfonyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane typically involves multi-step organic reactions. One common method involves the reaction of a suitable bicyclo[3.3.1]nonane precursor with toluene-4-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane has several applications in scientific research:
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane involves its interaction with molecular targets through its functional groups. The sulfonyl groups can form strong hydrogen bonds and electrostatic interactions with target molecules, while the nitrogen atoms can participate in coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Similar bicyclic structure but with methyl groups instead of sulfonyl groups.
3,7-Diazabicyclo[3.3.1]nonane: Lacks the toluene-4-sulfonyl groups, resulting in different chemical properties and reactivity.
Bicyclo[3.3.1]nonane-2,6-dione: Contains carbonyl groups instead of nitrogen atoms, leading to different reactivity and applications.
Uniqueness
The presence of toluene-4-sulfonyl groups in 3,7-Bis-(toluene-4-sulfonyl)-1,3,5,7-tetraaza-bicyclo[3.3.1]nonane imparts unique chemical properties, such as increased solubility in organic solvents and enhanced reactivity towards nucleophiles. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
23865-45-4 |
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Molecular Formula |
C19H24N4O4S2 |
Molecular Weight |
436.6 g/mol |
IUPAC Name |
3,7-bis-(4-methylphenyl)sulfonyl-1,3,5,7-tetrazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C19H24N4O4S2/c1-16-3-7-18(8-4-16)28(24,25)22-12-20-11-21(13-22)15-23(14-20)29(26,27)19-9-5-17(2)6-10-19/h3-10H,11-15H2,1-2H3 |
InChI Key |
NVLQDFUOYSUKQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CN3CN(C2)CN(C3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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